molecular formula C26H32N2O4 B608387 KSCM-1 CAS No. 1415247-17-4

KSCM-1

Cat. No. B608387
CAS RN: 1415247-17-4
M. Wt: 436.55
InChI Key: RQJPWNOKFLOHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KSCM-1 is a selective ligand of the sigma-1 receptor.

Scientific Research Applications

  • Pharmacovigilance and Adverse Drug Reactions

    A study conducted in Saudi Arabia highlighted the importance of pharmacovigilance in predicting unwanted effects of drugs in the community. Although it does not directly mention KSCM-1, it underscores the significance of monitoring and reporting adverse drug reactions, which is relevant for all pharmaceutical compounds (Ali et al., 2017).

  • σ-1 Receptor at the Mitochondrial-Associated Endoplasmic Reticulum Membrane

    A study exploring the σ-1 receptor found that a series of σ-receptor ligands, including this compound, specifically bound to σ-1 and had various effects on cell viability and progesterone synthesis. This study suggests that this compound increases σ-1 expression and progesterone synthesis, indicating a potential application in understanding and manipulating these biological processes (Marriott et al., 2012).

  • Antimicrobial Susceptibility Testing Panels

    Research on antimicrobial susceptibility testing panels, including KSCM panels, demonstrates their utility in assessing drug susceptibility against various pathogens. This could indirectly relate to the broader context of drug development and efficacy testing, where compounds like this compound might be evaluated (Kang et al., 2019).

  • Drug Repurposing and Systems Treatment of Cancer

    A study on drug repurposing for cancer treatment, while not mentioning this compound specifically, exemplifies the broader scientific research applications in finding new uses for existing compounds, which could be relevant for this compound (Chung et al., 2014).

  • Clinical Pharmacology Applications in Drug Development

    This study focuses on the role of clinical pharmacology in drug development, emphasizing the importance of pharmacokinetics, pharmacodynamics, and pharmacogenomics. These disciplines are crucial in the development and application of drugs like this compound (Alsultan et al., 2020).

properties

CAS RN

1415247-17-4

Molecular Formula

C26H32N2O4

Molecular Weight

436.55

IUPAC Name

5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3

InChI Key

RQJPWNOKFLOHKI-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC(OC)=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KSCM-1;  KSCM 1;  KSCM1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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